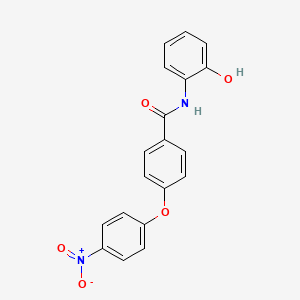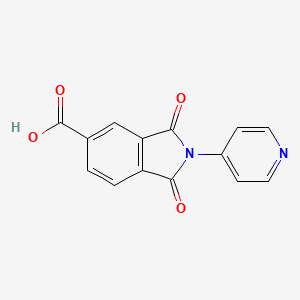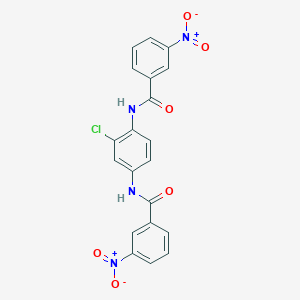![molecular formula C24H19NO2 B3826383 N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide](/img/structure/B3826383.png)
N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide
Descripción general
Descripción
N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide, also known as compound 25, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on various enzymes and pathways, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide 25 involves its ability to inhibit the activity of various enzymes and pathways. One of the primary targets of this N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide is the enzyme fatty acid synthase (FASN), which is involved in the synthesis of fatty acids. By inhibiting FASN, N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide 25 can disrupt the lipid metabolism of cancer cells and induce apoptosis. Additionally, this N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide has been shown to inhibit the activity of other enzymes, such as histone deacetylases (HDACs), which play a role in gene expression and have been implicated in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide 25 vary depending on the specific target and pathway involved. In cancer cells, this N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide has been shown to inhibit cell proliferation, induce apoptosis, and disrupt lipid metabolism. In neurodegenerative diseases, N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide 25 has been investigated for its ability to inhibit the activity of enzymes involved in the pathogenesis of these diseases, such as acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide 25 in lab experiments is its specificity towards certain enzymes and pathways, allowing researchers to investigate the effects of inhibiting these targets in a controlled manner. Additionally, the synthesis of this N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide is well-documented, making it readily available for use in experiments. However, one limitation of using N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide 25 is its potential toxicity and off-target effects, which must be carefully monitored and controlled in experiments.
Direcciones Futuras
There are numerous future directions for the investigation of N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide 25 and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of FASN, which could have even greater efficacy in disrupting lipid metabolism in cancer cells. Additionally, the investigation of N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide 25 in combination with other drugs or therapies could lead to synergistic effects and improved treatment outcomes. Finally, the exploration of N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide 25 in other disease contexts, such as metabolic disorders or viral infections, could reveal new therapeutic applications for this N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide.
Aplicaciones Científicas De Investigación
Compound 25 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of fields. One area of interest is cancer research, as N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide 25 has been shown to inhibit the growth and proliferation of cancer cells in vitro. Additionally, this N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
(E)-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c26-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)25-24(27)18-14-19-7-3-1-4-8-19/h1-18H,(H,25,27)/b17-13+,18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEAIGOXAQYCTD-HBKJEHTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6'-methylenebis[2-(2-phenylvinyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B3826311.png)
![N-(2-hydroxyphenyl)-2-(3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826316.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(2-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B3826326.png)


![2,2'-[oxybis(4,1-phenylenecarbonylimino)]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B3826352.png)
![4,4'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenyleneimino]}bis(4-oxobutanoic acid)](/img/structure/B3826377.png)

![1,1'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}di(2,5-pyrrolidinedione)](/img/structure/B3826399.png)

![4-{[2,6-bis(3-hydroxyphenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid](/img/structure/B3826408.png)
![N-(3-nitrophenyl)-1,3-dioxo-2-[4-(phenyldiazenyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B3826413.png)

![N-(3-ethynylphenyl)-2-(4-{[(3-ethynylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826425.png)